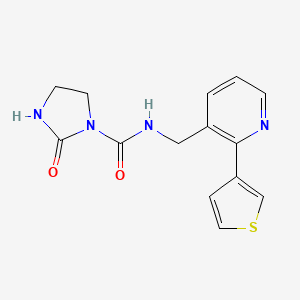

2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide” is a complex organic molecule. It contains an imidazolidine ring, which is a type of heterocycle. It also has a pyridine ring and a thiophene ring attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and functional groups. The imidazolidine ring, pyridine ring, and thiophene ring would likely form the core of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The imidazolidine ring, for example, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the arrangement and nature of its functional groups .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

Compounds with a similar structure have been synthesized and studied for their potential medicinal properties. For example, the synthesis of various derivatives, such as 2-phenylthiazolidine and imidazo[1,2-a]pyrimidines, has been explored for their cardiotonic and anticancer activities, respectively. These studies involve complex chemical synthesis techniques to modify certain parts of the molecule to enhance their biological activities or reduce unwanted metabolism by enzymes like aldehyde oxidase (AO) (Linton et al., 2011).

Antifungal and Antiprotozoal Activities

Research on imidazo[1,2-a]pyridines and related compounds has shown potential antifungal and antiprotozoal activities. These studies are crucial in the development of new therapeutic agents against infectious diseases caused by fungi and protozoa. For example, compounds synthesized from imidazo[1,2-a]pyridine-2-carbohydrazide have been evaluated for their antifungal activity, indicating moderate success against several fungal strains (Göktaş et al., 2014).

Antiulcer Agents

Some derivatives of imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents. These compounds aim to offer antisecretory and cytoprotective properties, providing a novel approach to treating ulcer-related disorders. Research in this area explores the balance between efficacy and safety, with the goal of finding compounds that can protect the stomach lining without adverse effects (Starrett et al., 1989).

Acetylcholinesterase Inhibitors

Research into carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts has shown that these compounds can inhibit acetylcholinesterase (AChE), an enzyme involved in breaking down acetylcholine. By inhibiting AChE, these compounds have potential applications in treating diseases characterized by acetylcholine deficiency, such as Alzheimer's disease. Moreover, they may offer protective effects against organophosphorus compounds, which are neurotoxic (Sundberg et al., 1993).

Mécanisme D'action

Target of Action

Imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities

Result of Action

Imidazole derivatives are known to have a wide range of biological activities

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of imidazole derivatives

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize risk.

Orientations Futures

Propriétés

IUPAC Name |

2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-13-16-5-6-18(13)14(20)17-8-10-2-1-4-15-12(10)11-3-7-21-9-11/h1-4,7,9H,5-6,8H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNILTJOYTVYWPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2990940.png)

![N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B2990941.png)

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-](/img/structure/B2990943.png)

![5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2990945.png)

![ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2990946.png)

![2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2990952.png)